molecular formula C21H24N2O6 B2666819 ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate CAS No. 898417-76-0

ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate

Cat. No.: B2666819
CAS No.: 898417-76-0
M. Wt: 400.431
InChI Key: XNKRMOVSNOCGSN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate is a complex chemical compound notable for its versatile structure and potential applications in various scientific fields. This compound features multiple functional groups, including ester, amide, pyran, and quinoline moieties, contributing to its diverse reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Initial condensation reaction to form the quinoline moiety.

  • Step 2: : Formation of the pyran ring through a cyclization reaction.

  • Step 3: : Introduction of the acetamido group via an amide bond formation.

  • Step 4: : Final esterification step to yield ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate.

Industrial Production Methods: Scaling up the synthesis involves optimizing reaction conditions such as temperature, solvents, and catalysts to maximize yield and purity. Industrial methods may utilize continuous flow reactors to improve efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : Can occur at the 3,4-dihydroquinoline ring or the pyran ring.

  • Reduction: : The ketone group in the pyran ring can be reduced to an alcohol.

  • Substitution: : Both the ester and amide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of reagents such as potassium permanganate or chromium trioxide.

  • Reduction: : Hydride reagents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Alkyl halides or acyl halides under basic or acidic conditions.

Major Products Formed

  • Oxidation: : Yields quinoline N-oxide derivatives.

  • Reduction: : Produces alcohol derivatives at the pyran ring.

  • Substitution: : Generates modified ester or amide derivatives, depending on the reactants used.

Scientific Research Applications

Chemistry

  • Study of reaction mechanisms and the synthesis of new derivatives for further chemical exploration.

Biology

  • Potential use as a biochemical probe to study cellular processes due to its complex structure and reactivity.

Medicine

  • Investigation of pharmacological properties for therapeutic applications, given the bioactive quinoline and pyran components.

Industry

  • Utility in the development of novel materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with specific molecular targets. The quinoline moiety may intercalate with DNA, while the pyran ring could interact with proteins or enzymes, modulating their activity. These interactions can influence various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: Ethyl 2-(2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)acetate stands out due to its unique combination of functional groups.

Similar Compounds

  • Quinolines with different substituents or fused rings.

  • Pyrans with varying functional groups at the 3-position.

  • Compounds with similar ester and amide functionalities but different core structures.

Each of these compounds will have distinct properties and reactivities, highlighting the uniqueness of this compound. Its blend of functionalities lends it versatility and potential across multiple scientific disciplines.

Properties

IUPAC Name

ethyl 2-[[2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O6/c1-2-27-21(26)11-22-20(25)14-29-19-13-28-16(10-18(19)24)12-23-9-5-7-15-6-3-4-8-17(15)23/h3-4,6,8,10,13H,2,5,7,9,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKRMOVSNOCGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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